molecular formula C13H17N3 B11720884 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B11720884
M. Wt: 215.29 g/mol
InChI Key: OHKGZHKDXGSAFE-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is an organic compound that features a piperazine ring substituted with two methyl groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3,3-dimethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(3,3-dimethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H17N3/c1-13(2)10-16(8-7-15-13)12-5-3-11(9-14)4-6-12/h3-6,15H,7-8,10H2,1-2H3

InChI Key

OHKGZHKDXGSAFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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